PPARγ Activity: Absence vs. GW9662 & T0070907
Unlike the structurally related PPARγ antagonists GW9662 and T0070907, which exhibit potent covalent PPARγ inhibition (Ki = 3.3 nM and 1.0 nM, respectively) [1], benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- shows no curated PPARγ binding or functional activity in the CHEMBL database [2]. Instead, its biological annotation is restricted to adenosine receptor and beta-glucuronidase activities, indicating a complete shift in target engagement driven by the 4-[(5-nitro-2-pyridinyl)oxy]phenyl extension.
T0070907 Ki 1.0 nM
| Evidence Dimension | PPARγ binding affinity (Ki) |
|---|---|
| Target Compound Data | No activity curated in CHEMBL |
| Comparator Or Baseline | GW9662: Ki = 3.3 nM; T0070907: Ki = 1.0 nM |
| Quantified Difference | PPARγ activity absent vs. low-nanomolar potent antagonists |
| Conditions | Biochemical PPARγ ligand-binding assays as reported in primary literature for comparators; absence of annotation in CHEMBL for target compound |
Why This Matters
Scientific users seeking PPARγ pathway modulation must exclude this compound from procurement for PPARγ-focused studies, as it lacks the defining activity of its structural class.
- [1] Leesnitzer LM, et al. Biochemistry. 2002;41(21):6640-6650; Lee G, et al. J Biol Chem. 2002;277(22):19649-19657. View Source
- [2] BindingDB Entry BDBM50019208 (CHEMBL137922); CHEMBL compound report for CHEMBL137922. View Source
